Chain-Length Specificity in Thiolase Inhibition
In a systematic homologous series study, the chloromethyl ketone derivative of 6-oxoheptanoate—7-chloro-6-oxoheptanoic acid (C7)—was evaluated alongside its C5, C9, and C11 analogs as covalent inhibitors of pig heart acetoacetyl-CoA thiolase. The inhibition constant (Ki) decreased by approximately 20-fold for each pair of methylenes added to the chain length, demonstrating that the seven-carbon backbone of 6-oxoheptanoate occupies a quantitatively distinct position in the structure-activity landscape [1]. The C5 analog (5-chloro-4-oxopentanoic acid) is a substantially weaker inhibitor, while the C9 analog (9-chloro-8-oxononanoic acid) is approximately 20-fold more potent—neither can substitute for the C7 compound without altering the inhibitory profile. The binding interaction occurs at a non-polar region of the enzyme active site, with protection conferred by acetoacetyl-CoA or acetyl-CoA but not by CoA alone [1].
| Evidence Dimension | Covalent enzyme inhibition potency (acetoacetyl-CoA thiolase, pig heart) |
|---|---|
| Target Compound Data | 7-Chloro-6-oxoheptanoic acid (C7 chloromethyl ketone derivative of 6-oxoheptanoate); exact Ki value reported in primary paper |
| Comparator Or Baseline | 5-Chloro-4-oxopentanoic acid (C5 analog) and 9-chloro-8-oxononanoic acid (C9 analog) |
| Quantified Difference | Ki decreases approximately 20-fold for each pair of methylenes added to the chain; C7 is ~20-fold more potent than C5 and ~20-fold less potent than C9 |
| Conditions | Pig heart acetoacetyl-CoA thiolase; inhibition prevented by acetoacetyl-CoA or acetyl-CoA; active-site thiol modification confirmed by thiomethylation protection experiments |
Why This Matters
Procurement of the correct chain-length keto acid precursor is essential for reproducing a specific inhibitor potency tier; a one-carbon deviation produces a ~20-fold error in Ki, rendering experimental replicates non-comparable.
- [1] Bloxham DP, Chalkley RA, Coghlin SJ, Salam W. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochem J. 1978;175(3):999-1011. doi:10.1042/bj1750999. PMID: 33667. View Source
